molecular formula C14H10ClNO4 B2530145 (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone CAS No. 70132-87-5

(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone

Cat. No.: B2530145
CAS No.: 70132-87-5
M. Wt: 291.69
InChI Key: XOLMZHQBAOKBSS-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone: is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzophenone, characterized by the presence of a chloro and nitro group on one phenyl ring and a methoxy group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-Chloro-5-nitrobenzoyl chloride and 4-methoxybenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: The 2-Chloro-5-nitrobenzoyl chloride is added dropwise to a solution of 4-methoxybenzene and AlCl3 in DCM. The mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automation and Monitoring: Advanced monitoring systems to control reaction parameters and ensure safety.

    Purification: Large-scale purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or DMF

    Oxidation: KMnO4, CrO3, acidic or basic conditions

Major Products:

    Reduction: (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: (2-Chloro-5-nitrophenyl)(4-carboxyphenyl)methanone

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceutical Research: Explored for potential pharmacological activities, including antimicrobial and anticancer properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • (2-Chloro-5-nitrophenyl)(phenyl)methanone
  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
  • (4-Methoxyphenyl)(4-nitrophenyl)methanone

Comparison:

  • (2-Chloro-5-nitrophenyl)(phenyl)methanone: Lacks the methoxy group, which may affect its reactivity and applications.
  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an additional chloro group, potentially altering its chemical properties and reactivity.
  • (4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but different substitution pattern, which can influence its chemical behavior and applications.

Uniqueness:

  • The presence of both chloro and nitro groups on one phenyl ring and a methoxy group on the other makes (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone unique in terms of its electronic and steric properties, influencing its reactivity and potential applications.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMZHQBAOKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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